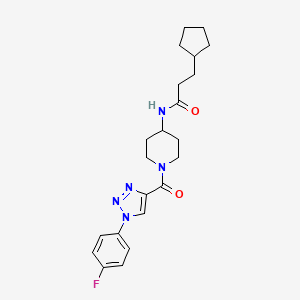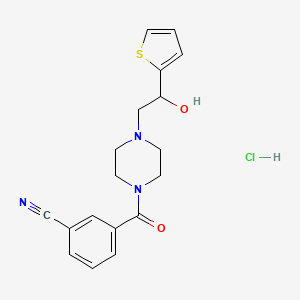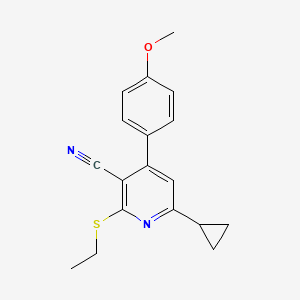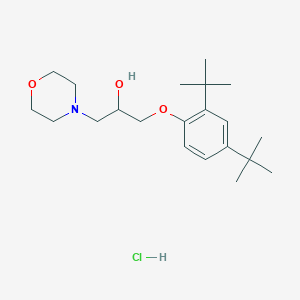![molecular formula C28H28N4O2S B2413083 2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-10-6](/img/structure/B2413083.png)
2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C28H28N4O2S and its molecular weight is 484.62. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Organic Synthesis Research into similar compounds, such as the synthesis of methyl 8-methoxy-2-oxospiro[4.5]deca-6,8-diene-3-carboxylate, demonstrates the relevance of spiropiperidine motifs in synthetic chemistry. This is exemplified in the work by Pearson (1979), focusing on the synthesis of spirocyclic compounds from tricarbonyldieneiron complex intermediates (Pearson, 1979).
Antiviral Activity Compounds with structural similarities, such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, have been investigated for their antiviral properties. Apaydın et al. (2020) found that certain derivatives exhibited significant activity against influenza A/H3N2 virus, demonstrating the potential of spirothiazolidinone scaffolds in antiviral drug development (Apaydın et al., 2020).
Antimicrobial and Antioxidant Applications Gilava et al. (2020) synthesized a series of triazolopyrimidines, including compounds with benzyl and methoxyphenyl groups, which were evaluated for antimicrobial and antioxidant activities. This suggests potential applications in addressing microbial infections and oxidative stress (Gilava et al., 2020).
Anticonvulsant Properties Research by Obniska et al. (2006) on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, which share structural elements with the compound , revealed that certain derivatives had notable anticonvulsant activity. This underscores the potential of such compounds in neurological disorders treatment (Obniska et al., 2006).
Cancer Research Lu et al. (2017) synthesized a compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which shares functional groups with the compound of interest. This compound showed effective inhibition of cancer cell lines, suggesting potential applications in cancer research (Lu et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a novel derivative and its specific targets in the body are still under investigation .
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all important factors that need to be studied to understand its pharmacokinetics .
Result of Action
It is known that the compound has some level of activity against certain types of cancer cells . The specific effects and their implications for disease treatment are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body . Understanding these factors is crucial for optimizing the use of the compound in a therapeutic context.
properties
IUPAC Name |
3-benzylsulfanyl-N-(4-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-34-24-14-12-23(13-15-24)29-27(33)32-18-16-28(17-19-32)30-25(22-10-6-3-7-11-22)26(31-28)35-20-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIQAKSXLBOILB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)



![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)



![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)